Hydrocortisone 17-Propionate
Description
Historical Context of Topical Glucocorticoid Development and Innovation
The journey of topical glucocorticoids began in 1952 with the successful use of topically applied hydrocortisone (B1673445) (Compound F) for various skin conditions, a landmark achievement by Sulzberger and Witten. ijdvl.comresearchgate.netjcadonline.comlongdom.org This discovery followed the isolation of active steroids from the adrenal gland in the 1930s and the successful systemic use of cortisone (B1669442) (Compound E) for rheumatoid arthritis in 1948. researchgate.net The initial success with hydrocortisone spurred the search for newer, more potent molecules with improved properties. researchgate.net
The 1960s saw the emergence of high-potency fluorinated agents like triamcinolone, flurandrenolone, and flumethasone. researchgate.netplasticsurgerykey.com A significant milestone was the topical application of betamethasone (B1666872) in 1964, which was further enhanced by its esterification to betamethasone valerate (B167501) by 1967, increasing its potency. researchgate.net This era of chemical modification aimed to create compounds with greater lipophilicity and higher potency. plasticsurgerykey.com To scientifically evaluate and compare the growing number of topical corticosteroids, various assay methods were developed. The human vasoconstrictor assay, introduced by McKenzie and Stoughton in 1962, became a common method for assessing potency, as the degree of skin blanching correlated with anti-inflammatory effects. ijdvl.comresearchgate.netplasticsurgerykey.com
Rationale for Esterification in Corticosteroid Design and Development
Esterification, the process of forming an ester by reacting an alcohol with an acid, is a key strategy in modifying corticosteroids like hydrocortisone. This chemical modification is performed to enhance the therapeutic properties of the parent compound. ijdvl.com The primary reasons for esterification in corticosteroid design are to increase lipophilicity and improve skin penetration. ijdvl.comingentaconnect.com
By adding ester groups at the C-17 and/or C-21 positions of the steroid molecule, its fat-loving (lipophilic) nature is increased. ijdvl.com This enhanced lipophilicity allows the compound to more readily pass through the lipid-rich barrier of the skin and cellular membranes, leading to better absorption and bioavailability at the target site. ijdvl.comingentaconnect.combiosynth.com For instance, 17,21-diesters are known to achieve better skin penetrability. ijdvl.com
Furthermore, esterification can influence the duration of action. Water-insoluble esters, such as those formed with acetic acid, can create a depot effect when administered, leading to slower absorption and a longer duration of benefit. aapmr.orgmsdvetmanual.com Conversely, water-soluble esters, like those made with succinic acid, allow for rapid action. msdvetmanual.commdpi.com Nearly all esterified corticosteroids are inactive prodrugs that require hydrolysis by enzymes in the body to release the active form of the steroid. msdvetmanual.comtga.gov.au
Classification and Positioning of Hydrocortisone 17-Propionate within Contemporary Corticosteroid Research
Topical corticosteroids are commonly classified into seven potency groups, from superpotent (Group I) to low potency (Group VII). ijdvl.comaafp.org This classification is largely based on the vasoconstrictor assay. aafp.org Hydrocortisone itself is a low-potency (Group VII) corticosteroid. ijdvl.com However, its esterified derivatives, such as this compound, exhibit different potencies.
This compound is a non-halogenated mono-ester of hydrocortisone. ijdvl.combiosynth.com The addition of the propionate (B1217596) group at the 17-position enhances its lipophilicity and, consequently, its potency compared to the parent hydrocortisone molecule. biosynth.com Research on hydrocortisone esters, including 17-propionate, is part of a broader effort to develop corticosteroids with an improved benefit-to-risk ratio. ijdvl.comlongdom.org The goal is to maximize anti-inflammatory activity while minimizing local and systemic side effects. longdom.org
Recent research has explored the synthesis of novel hydrocortisone esters, including 17α- and/or 21-esters, for various therapeutic targets. nih.govresearchgate.net For example, studies have investigated hydrocortisone derivatives for their potential activity on androgen and glucocorticoid receptors in the context of prostate cancer research. nih.govresearchgate.net this compound and its di-ester counterpart, this compound 21-acetate, are subjects of ongoing research to understand their specific pharmacological profiles and potential applications. biosynth.combiosynth.commedchemexpress.com
Table 1: Potency Classification of Selected Topical Corticosteroids
Table 2: Chemical Compounds Mentioned
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-4-20(29)30-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)21(16)18(27)12-23(17,24)3/h11,16-18,21,25,27H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUOTTDVXIVTTR-RPPPWEFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542373 | |
| Record name | [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65980-97-4 | |
| Record name | [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacokinetic Profile and Biotransformation of Hydrocortisone 17 Propionate
Metabolic Pathways and Metabolite Identification
The metabolism of topically applied corticosteroids like hydrocortisone (B1673445) 17-propionate begins in the skin, the primary site of action. The enzymatic machinery within skin cells, particularly keratinocytes, plays a pivotal role in the initial biotransformation of these compounds.
In vitro studies utilizing cultured human keratinocytes have been instrumental in elucidating the metabolic pathway of hydrocortisone esters. Research on hydrocortisone 17-butyrate 21-propionate (HBP), a closely related double ester, provides significant insight into the hydrolysis process. When HBP is introduced to a culture of human keratinocytes, it undergoes rapid hydrolysis. medicaljournals.senih.gov This metabolic activity within the epidermis is a critical first step following topical application, converting the prodrug into its active or intermediate metabolites. medicaljournals.se
The enzymatic hydrolysis of hydrocortisone diesters is a sequential process. Studies using skin extracts have shown that the acyl group at the 21-position is the primary site for initial hydrolysis. medicaljournals.se Following this, the substituent at the 17-position can be non-enzymatically translocated to the 21-position, after which the compound is ultimately hydrolyzed to hydrocortisone. medicaljournals.se In the case of hydrocortisone 17-butyrate 21-propionate, this preferential de-esterification at the 21-position is the dominant metabolic event observed in keratinocytes. medicaljournals.senih.gov
The primary metabolite formed from the hydrolysis of hydrocortisone 17-butyrate 21-propionate in human keratinocytes is hydrocortisone 17-butyrate (HB17), resulting from the de-esterification at the 21-position. medicaljournals.senih.gov In one in vitro study, after just one hour of incubation of 10 nmole/ml of HBP with keratinocytes, 1.308 nmole/ml of HB17 was detected in the culture medium. medicaljournals.senih.gov By the six-hour mark, the majority of the parent compound had been converted to HB17. medicaljournals.senih.gov A smaller quantity of hydrocortisone 21-propionate, the product of de-esterification at the 17-position, was also identified after prolonged incubation. medicaljournals.senih.gov The parent hydrocortisone was not detectable, suggesting that the initial metabolites are the primary active forms within the epidermis before further systemic metabolism. medicaljournals.senih.gov
Table 1: In Vitro Metabolism of Hydrocortisone 17-Butyrate 21-Propionate (HBP) in Human Keratinocyte Culture
| Time Point | HBP (nmole/ml) | Hydrocortisone 17-Butyrate (HB17) (nmole/ml) | Hydrocortisone 21-Propionate (nmole/ml) | Hydrocortisone (nmole/ml) |
|---|---|---|---|---|
| 1 hour | --- | 1.308 | --- | Not Detectable |
| 6 hours | Mostly De-esterified | Major Metabolite | Small Amount Detected | Not Detectable |
Data derived from an in vitro study with an initial HBP concentration of 10 nmole/ml. medicaljournals.senih.gov
Following passage through the epidermis and dermis, any portion of the steroid that enters systemic circulation is subject to hepatic metabolism. medicaljournals.se The liver rapidly metabolizes these compounds, contributing to a low systemic activity profile. ingentaconnect.com It is presumed that metabolites like hydrocortisone 17-butyrate are further hydrolyzed to the parent compound, hydrocortisone. ingentaconnect.com Hydrocortisone is then metabolized in the liver and other tissues into inactive forms, such as tetrahydrocortisone (B135524) and tetrahydrocortisol. medicaldialogues.in These inactive metabolites are subsequently conjugated, primarily as glucuronides, and excreted via the urine. medicaldialogues.inglowm.com This efficient systemic inactivation is a key factor in minimizing the systemic side effects of potent topical corticosteroids. ingentaconnect.com
Tissue Distribution and Cellular Accumulation Dynamics
The lipophilicity of a steroid ester is a determining factor in its ability to penetrate the cell membrane and accumulate within target cells. medicaljournals.se Esterification at the 17- and 21-positions increases the lipophilic nature of hydrocortisone, which is thought to enhance its local action. medicaljournals.se
Studies on the intracellular concentration of hydrocortisone 17-butyrate 21-propionate (HBP) have demonstrated significant accumulation within keratinocytes. medicaljournals.se It is generally assumed that steroids cross the cell membrane via simple diffusion. medicaljournals.se The intracellular concentration of HBP has been estimated to be more than five times its extracellular concentration. medicaljournals.senih.gov This accumulation is notably higher than that observed for the parent compound, hydrocortisone. medicaljournals.se This enhanced cellular uptake and retention are believed to contribute to the potentiation of its local anti-inflammatory effects. medicaljournals.senih.gov
Table 2: Intracellular vs. Extracellular Concentration Ratios in Keratinocytes
| Compound | Ratio of Intracellular to Extracellular Concentration |
|---|---|
| Hydrocortisone 17-Butyrate 21-Propionate (HBP) | 5.64 |
| Hydrocortisone (HC) | 1.36 |
Data from an in vitro study measuring steroid distribution in cultured human keratinocytes. medicaljournals.se
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Hydrocortisone | HC |
| Hydrocortisone 17-Propionate | |
| Hydrocortisone 17-Butyrate | HB17 |
| Hydrocortisone 21-Propionate | |
| Hydrocortisone 17-Butyrate 21-Propionate | HBP |
| Tetrahydrocortisone |
Factors Influencing Percutaneous Absorption and Retention
The absorption and retention of this compound through the skin are governed by several key factors related to the molecule's chemistry and the physiological environment of the skin.
Lipophilicity : Esterification at the 17- and 21-positions significantly increases the lipophilicity (fat-solubility) of the hydrocortisone molecule. medicaljournals.seingentaconnect.com This enhanced lipophilicity improves its ability to penetrate the lipid-rich stratum corneum, the outermost layer of the epidermis. ingentaconnect.com
Stratum Corneum Reservoir : Following application, the compound is retained in the horny layer of the epidermis, creating a reservoir. nih.govnih.gov From this depot, the drug is gradually absorbed into the lower layers of the skin and eventually into the bloodstream. nih.gov This reservoir effect can be demonstrated even 24 hours after the withdrawal of the application. nih.gov
Vehicle Formulation : The formulation in which the corticosteroid is delivered (e.g., cream or ointment) affects absorption. Ointment bases, being more occlusive, can increase skin hydration and enhance penetration compared to creams. plasticsurgerykey.com
Skin Integrity : The condition of the skin barrier is a critical factor. Diseased or damaged skin exhibits impaired barrier function, which can lead to enhanced percutaneous absorption of the corticosteroid. nih.gov
Occlusion : The use of occlusive dressings over the application site can dramatically increase percutaneous absorption and the potential for systemic effects. nih.gov
Studies have shown that the intracellular concentration of HBP in keratinocytes can be more than five times its extracellular concentration, indicating significant accumulation within the epidermal cells, which is higher than that of hydrocortisone itself. medicaljournals.senih.govmedicaljournalssweden.se This accumulation is linked to the compound's lipophilicity. medicaljournals.se
Systemic Exposure and Clearance Mechanisms
While designed for local action, a fraction of topically applied this compound and its metabolites can reach the systemic circulation. However, the compound is characterized by weak systemic action due to efficient clearance mechanisms. ingentaconnect.comnih.gov
Once absorbed systemically, the active metabolite is rapidly metabolized, primarily in the liver, to inactive congeners such as hydrocortisone. ingentaconnect.com This rapid hepatic inactivation is a key factor in its low systemic activity profile. ingentaconnect.com In animal models, the clearance from plasma is rapid, with a reported half-life of approximately 30 minutes in rats, driven by selective concentration in the liver and kidneys. nih.gov While hydrolysis by plasma esterases also contributes, this process appears to be slower in humans compared to rats. nih.gov The absorbed corticosteroids and their metabolites are ultimately excreted by the kidneys, with some also being eliminated in the bile. drugbank.comdrugbank.com
Protein Binding Characteristics and Implications for Systemic Activity
Upon entering the bloodstream, corticosteroids bind to plasma proteins. The extent of this binding is crucial, as only the unbound (free) fraction of the drug is pharmacologically active and can interact with systemic glucocorticoid receptors. atsjournals.org High plasma protein binding, therefore, leads to a low fraction of unbound drug, which can mitigate systemic effects. atsjournals.org
This compound exhibits significant binding to glucocorticoid receptors. nih.gov The esterification of the hydrocortisone molecule at the C-17 and C-21 positions increases its affinity for the specific glucocorticoid binding site, making it a potent anti-inflammatory agent at the local level. ingentaconnect.comnih.gov This modification concurrently reduces its affinity for other, less specific corticosteroid-binding sites. nih.gov For hydrocortisone probutate, a synonym for a related compound, protein binding is reported to be as high as 95%. drugbank.com This high degree of protein binding limits the concentration of free, active drug in circulation, contributing to its favorable balance of high topical potency and low systemic activity. atsjournals.org
Comparative Systemic Bioavailability and Excretion Profiles
When compared to other topical corticosteroids, this compound demonstrates a favorable systemic bioavailability profile. Its systemic effects are noted to be less pronounced than those of halogenated steroids like betamethasone (B1666872) 17-valerate. nih.govnih.gov
Pharmacological studies comparing hydrocortisone 17-butyrate 21-propionate (HBP) with betamethasone 17-valerate (BV) and hydrocortisone 17-butyrate (HB) have provided key insights. While the topical anti-inflammatory activity of HBP was found to be more potent than that of both BV and HB, its systemic effects, such as thymolytic activity, were less potent than BV and comparable to HB. nih.gov This suggests that while HBP is highly effective at the site of application, its systemic impact is significantly attenuated. This dissociation between high topical efficacy and low systemic activity is a primary characteristic of the compound. nih.govnih.gov
Table 2: Comparative Profile of Topical Corticosteroids
| Compound | Topical Potency Comparison | Systemic Effect Comparison |
| Hydrocortisone 17-Butyrate 21-Propionate (HBP) | More potent than Betamethasone 17-Valerate | Less potent systemic effects than Betamethasone 17-Valerate. nih.govnih.gov |
| Betamethasone 17-Valerate (BV) | Less potent than HBP | More pronounced systemic effects than HBP. nih.govnih.gov |
| Hydrocortisone 17-Butyrate (HB) | Less potent than HBP | Systemic effects almost equal to HBP. nih.gov |
Efficacy in Inflammatory Dermatological Conditions: Preclinical and Clinical Research
Preclinical Assessment of Anti-inflammatory Activity
Preclinical studies have been fundamental in elucidating the anti-inflammatory profile of Hydrocortisone (B1673445) 17-Propionate, utilizing established pharmacological models to quantify its effects on induced inflammation and vasoconstriction.
The topical anti-inflammatory properties of Hydrocortisone 17-Propionate have been demonstrated in various animal models. In studies involving croton oil-induced dermatitis and ear edema in rats, topically applied this compound showed potent anti-inflammatory activity. nih.gov Its effectiveness in these models, which mimic the acute inflammatory responses seen in dermatological conditions, was found to be superior to that of both hydrocortisone 17-butyrate and betamethasone (B1666872) 17-valerate. ingentaconnect.com The carrageenin-induced edema model, another standard for assessing anti-inflammatory effects, further confirmed the topical activity of this compound. nih.gov
| Compound | Croton Oil Dermatitis Inhibition | Croton Oil Ear Edema Inhibition | Carrageenin Edema Inhibition |
|---|---|---|---|
| This compound (HBP) | More potent than BV and HB | More potent than BV and HB | Demonstrated activity |
| Betamethasone 17-Valerate (BV) | Less potent than HBP | Less potent than HBP | Reference steroid |
| Hydrocortisone 17-Butyrate (HB) | Less potent than HBP | Less potent than HBP | Reference steroid |
The vasoconstrictor assay, or skin blanching test, is a widely accepted method for determining the potency of topical corticosteroids in humans. researchgate.netbiopharmaservices.com This assay correlates the degree of skin pallor (blanching) induced by a corticosteroid with its therapeutic efficacy. aafp.org In these standard models, this compound has demonstrated pronounced skin blanching activity. ingentaconnect.com This potent vasoconstrictive response is indicative of a strong topical anti-inflammatory effect, positioning it as a medium-potency agent. nih.gov
The ability of a topical corticosteroid to suppress erythema (redness) induced by ultraviolet (UV) radiation is another key measure of its anti-inflammatory action. nih.gov In studies evaluating the suppression of skin redness following UV irritation, this compound showed excellent results. ingentaconnect.com Its performance in this assay was superior to hydrocortisone, underscoring its effectiveness in mitigating inflammatory responses triggered by UV exposure. ingentaconnect.com
Comparative Efficacy Studies with Other Topical Corticosteroids
To establish its place in therapy, the efficacy of this compound has been compared directly with other topical corticosteroids, particularly those with similar potencies.
Pharmacological studies have indicated that the topical anti-inflammatory activity of this compound is superior to that of Hydrocortisone 17-Butyrate. nih.govingentaconnect.com This was observed in animal models of induced dermatitis and edema, where this compound demonstrated a greater inhibitory effect on inflammation. nih.gov
| Parameter | This compound | Betamethasone 17-Valerate | Hydrocortisone 17-Butyrate |
|---|---|---|---|
| Topical Anti-inflammatory Activity (Animal Models) | Superior | Less potent than HBP | Less potent than HBP |
| Overall Potency Classification | Medium Potency | Potent | Potent |
| Vasoconstrictor Assay Response | Pronounced | Strong | Strong |
Comparative Efficacy with Newer Generation Topical Glucocorticoids
This compound, a non-halogenated double-ester of hydrocortisone, is recognized as a moderately potent topical glucocorticoid. Its efficacy has been contextualized against newer generation compounds such as Fluticasone Propionate (B1217596), Mometasone Furoate, Methylprednisolone Aceponate, and Prednicarbate, primarily through considerations of anti-inflammatory activity and therapeutic index.
Fluticasone Propionate: Clinical studies have directly compared this compound with Fluticasone Propionate in the treatment of eczema and psoriasis. While both are effective, the specific outcomes can vary depending on the condition and formulation.
Mometasone Furoate, Methylprednisolone Aceponate, and Prednicarbate: Direct head-to-head clinical trials comparing this compound with Mometasone Furoate and Methylprednisolone Aceponate are not extensively documented in publicly available research. However, a review of Hydrocortisone 17-butyrate 21-propionate (HBP) indicated that it possesses a therapeutic index of 2.0. nih.gov This review suggests no significant difference in the benefit/risk ratio between HBP and other newer topical glucocorticoids like Prednicarbate (PC), Methylprednisolone Aceponate (MPA), and Mometasone Furoate (MM). nih.gov Mometasone Furoate is noted for its high anti-inflammatory activity, comparable to betamethasone, and is effective with a once-daily application. ijdvl.com Methylprednisolone Aceponate is another potent, non-halogenated corticoid that has demonstrated efficacy equivalent to substances like betamethasone valerate (B167501) and prednicarbate in treating various forms of eczema. researchgate.net
The following table summarizes the comparative standing of these compounds based on available research data.
| Compound | Potency Class | Key Comparative Findings |
| This compound | Moderate | Possesses a favorable benefit/risk ratio with a therapeutic index of 2.0. nih.gov |
| Fluticasone Propionate | Potent | A potent corticosteroid with strong anti-inflammatory effects. ijdvl.com |
| Mometasone Furoate | Potent | Exhibits high potency and anti-inflammatory activity, with a long duration of action. nih.govsemanticscholar.org Shows comparable or better efficacy depending on the comparator in various skin conditions. nih.govsemanticscholar.org |
| Methylprednisolone Aceponate | Potent | A newer non-halogenated molecule with strong anti-inflammatory activity. ijdvl.com Comparative data suggest it is as effective as betamethasone valerate 0.1% and prednicarbate 0.25%. researchgate.net |
| Prednicarbate | Moderate to Potent | A non-halogenated diester with a good efficacy profile in conditions like atopic dermatitis. ijdvl.com |
Efficacy in Specific Dermatological Pathologies
Atopic Dermatitis Research Outcomes
An observational study involving 12,000 patients further supports its efficacy and tolerability, with 90% of both patients and investigators rating the tolerability as "excellent" or "good". ingentaconnect.com Among 3,439 of these patients who had atopic dermatitis, 97% assessed the tolerability as either "excellent" or "good". ingentaconnect.com The compound has also been found to be effective and safe for use in very young children with AD. nih.gov
The table below presents a summary of key research findings for this compound in atopic dermatitis.
| Study Design | Patient Population | Key Efficacy Outcomes | Reference |
| Multicenter, Randomized, Placebo-Controlled | 194 adults with atopic dermatitis | Significant improvement in mean total lesion scores and overall improvement compared to placebo at days 3, 7, and 14. nih.gov | nih.gov |
| Observational Study | 3,439 patients with atopic dermatitis | 97% of patients assessed tolerability as "excellent" or "good". ingentaconnect.com | ingentaconnect.com |
| Review of Clinical Data | Patients with atopic dermatitis, including young children | Found to be an effective and safe drug for atopic dermatitis, even in very young children. nih.gov | nih.gov |
Psoriasis Vulgaris Research Outcomes
In the treatment of psoriasis vulgaris, this compound has been shown to be effective. nih.gov Its anti-inflammatory and antimitotic activities are beneficial in managing psoriatic plaques. Research indicates that the drug acts rapidly, with significant improvement observed after one to two weeks of treatment, even in chronic lesions and on areas that are typically more resistant to treatment, such as the palms and knees. ingentaconnect.com
Eczematous Skin Diseases (e.g., Contact Dermatitis, Nummular Dermatitis)
This compound is effective in treating a variety of eczematous skin diseases beyond atopic dermatitis. nih.gov An observational study that included 12,000 patients demonstrated its efficacy and safety in conditions such as contact dermatitis and nummular dermatitis. ingentaconnect.com Patients in this study were treated for a mean duration of 14 days. ingentaconnect.com For nummular eczema, which can be a variant of atopic dermatitis, topical corticosteroids are considered a first-line treatment to reduce inflammation. medscape.commedscape.com Mild to moderate potency corticosteroids are often utilized for such conditions. droracle.ai
Toxicological Profile and Safety Research of Hydrocortisone 17 Propionate
Local Cutaneous Safety Assessments
The local safety of topically applied corticosteroids is of paramount importance, given their direct interaction with the skin's structure and function. Assessments for hydrocortisone (B1673445) 17-propionate have centered on its potential to induce common corticosteroid-related side effects such as dermal atrophy, irritation, and sensitization, as well as its impact on the skin's extracellular matrix.
Investigation of Dermal Atrophy Potential in Animal Models and Human Skin
Skin atrophy is a well-documented side effect of prolonged topical corticosteroid use. nih.gov Studies in animal models have been crucial in evaluating the atrophogenic potential of hydrocortisone 17-propionate. In a comparative study in rats, the dermal atrophic effect of this compound was found to be slight and comparable to that of prednisolone (B192156) 17-valerate 21-acetate, and weaker than that of clobetasol (B30939) propionate (B1217596) and diflucortolone (B194688) valerate (B167501). nih.gov Another study in rats comparing topical this compound, hydrocortisone 17-butyrate, and betamethasone (B1666872) valerate showed a comparable decrease in skin thickness across all groups. nih.gov
These findings suggest that while this compound does possess some atrophic potential, a common characteristic of corticosteroids, its effect is less pronounced compared to some other more potent agents. nih.gov The atrophogenic potential of topical corticosteroids is often linked to their inhibitory effects on fibroblast proliferation and collagen synthesis. nih.gov
| Animal Model | Comparator Compounds | Outcome on Dermal Atrophy |
| Rat | Prednisolone 17-valerate 21-acetate (PVA), Clobetasol propionate (CP), Diflucortone valerate (DV) | Slight atrophic effect, comparable to PVA and weaker than CP and DV. nih.gov |
| Rat | Hydrocortisone 17-butyrate (HB), Betamethasone valerate (BV) | Skin thickness decreased comparably in all groups. nih.gov |
Irritation and Sensitization Testing
The potential for a topical agent to cause skin irritation and allergic contact dermatitis is a critical safety consideration. Patch tests conducted with this compound ointment and cream formulations on patients with skin diseases have demonstrated a very good skin irritation index. nih.gov These studies have shown that the incidence of skin irritation with this compound formulations is minimal and does not significantly differ from non-steroidal agents. nih.gov
While sensitization to this compound itself is considered rare, some case reports have documented instances of delayed-type hypersensitivity reactions. nih.gov It is often the case that hypersensitivity reactions to topical corticosteroid formulations are attributable to the vehicle ingredients rather than the active corticosteroid. nih.gov In a large observational study involving 12,000 patients, the tolerability of this compound cream and ointment was rated as "excellent" or "good" by 90% of both patients and investigators. nih.gov The most frequently reported adverse events were burning sensations (approximately 1%), followed by redness and pruritus (less than 1%). nih.gov
Impact on Collagen Synthesis and Extracellular Matrix Components in Skin
The atrophic effects of topical corticosteroids are largely attributed to their inhibitory impact on collagen synthesis and other components of the dermal extracellular matrix. Corticosteroids can inhibit the proliferation of fibroblasts, the primary cells responsible for producing collagen.
Studies have demonstrated that the severity of skin atrophy induced by topical glucocorticosteroids can be predicted to some extent by the results of fibroblast suppression tests. nih.gov While direct studies on the impact of this compound on collagen synthesis are not extensively detailed in the provided search results, its classification as a non-halogenated double ester of hydrocortisone suggests it has a lower atrophogenic potential compared to halogenated corticosteroids. nih.gov The research on its dermal atrophy potential in animal models indirectly supports a less pronounced impact on collagen and extracellular matrix components compared to more potent corticosteroids. nih.gov
Systemic Safety and Endocrine Axis Evaluation
While topical application is intended for local action, systemic absorption can occur, leading to potential systemic side effects. A key area of investigation for topical corticosteroids is their effect on the hypothalamic-pituitary-adrenal (HPA) axis.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Studies in Various Populations
Suppression of the HPA axis is a known systemic effect of corticosteroids, which can lead to a decrease in the body's natural production of cortisol. Research indicates that the systemic action of this compound is weak, representing a clear difference compared to several other reference corticosteroids. nih.gov
Studies have shown that suppression of the pituitary-adrenal cortical function is less pronounced for this compound than for betamethasone valerate and hydrocortisone 17-butyrate. nih.gov In some clinical studies, plasma cortisol levels did not show abnormal changes even when this compound was used over a long period or applied extensively over one to two weeks. nih.gov This suggests a lower risk of clinically significant HPA axis suppression with this compound compared to more systemically absorbed topical corticosteroids. nih.gov
Chronic Toxicity Studies in Animal Models (e.g., Rats, Dogs)
Chronic toxicity studies are essential for understanding the long-term systemic effects of a compound. Subacute and chronic percutaneous toxicity studies of this compound ointment in rats and dogs have revealed that the changes induced were reversible and consistent with the known effects of corticosteroids. nih.gov
A comparative toxicity study in rats demonstrated that the systemic effects of this compound ointment (such as suppression of body weight gain, increased serum cholesterol and triglycerides, and atrophy of lymphatic tissues) were weaker compared to other topical glucocorticosteroids like diflucortone valerate, clobetasol propionate, and prednisolone 17-valerate 21-acetate. nih.gov The toxicity of this compound was found to be comparable to that of hydrocortisone 17-butyrate ointment and weaker than that of betamethasone valerate ointment. nih.gov
| Animal Model | Duration | Key Findings |
| Rats and Dogs | Subacute and Chronic | Changes induced were reversible and common to corticosteroids. nih.gov |
| Rats | Comparative Study | Systemic effects (e.g., body weight gain suppression, increased serum cholesterol) were weaker compared to diflucortone valerate, clobetasol propionate, and prednisolone 17-valerate 21-acetate. nih.gov |
| Rats and Dogs | Comparative Study | Toxicity was comparable to hydrocortisone 17-butyrate ointment and weaker than betamethasone valerate ointment. nih.gov |
Comparative Systemic Toxicity Profiling with Other Corticosteroids
This compound has been subject to comparative systemic toxicity studies to ascertain its safety profile relative to other topical corticosteroids. Research indicates that this compound generally exhibits a weaker systemic effect, positioning it as a less toxic option in certain comparisons.
A significant comparative study in rats evaluated the systemic toxicity of a 0.1% this compound (HBP) ointment against other topical corticosteroids over a 14-day period. The study included 0.1% diflucortolone valerate (DV), 0.05% clobetasol propionate (CP), and 0.1% prednisolone 17-valerate 21-acetate (PVA) ointments. All treated groups exhibited systemic effects characteristic of corticosteroids, such as suppressed body weight gain, increased serum levels of total cholesterol and triglycerides, and atrophy of lymphatic tissues and skin. However, the systemic impact of this compound was found to be weaker than the other corticosteroids, with the order of toxicity being DV > CP > PVA > HBP. jwatch.org Notably, adrenal atrophy and renal lesions were observed in the DV and CP groups, with the DV group also showing gastric and hepatic lesions, effects not reported for HBP in this study. jwatch.org The dermal atrophic effect of this compound was also comparatively weaker. jwatch.org
Another study further supports the lower systemic toxicity of this compound. When compared with 0.12% betamethasone 17-valerate (BV) and 0.1% hydrocortisone 17-butyrate (HB), the toxic effects of this compound were qualitatively similar to both. However, the grade of toxicity for this compound was comparable to that of hydrocortisone 17-butyrate and weaker than that of betamethasone 17-valerate. nih.gov The observed toxic effects were consistent with those known for synthetic corticosteroids, including suppression of body weight gain, changes in blood cell counts and chemistry, and regressive changes in the adrenal cortex, lymphatic and hematopoietic tissues, and skin. nih.gov
These findings underscore the importance of the chemical structure of corticosteroids in determining their systemic toxicity profile. While effective for their anti-inflammatory properties, the potential for systemic absorption and subsequent adverse effects is a critical consideration in their clinical use. researchgate.net Factors that can augment systemic absorption include the potency of the steroid, the size of the application area, the duration of use, and the use of occlusive dressings. mdedge.com
Interactive Data Table: Comparative Systemic Toxicity of this compound and Other Corticosteroids in Rats
| Corticosteroid | Concentration | Relative Systemic Toxicity | Key Systemic Effects Observed |
| This compound | 0.1% | Weakest | Suppressed body weight gain, increased serum cholesterol and triglycerides, atrophy of lymphatic tissues and skin. |
| Prednisolone 17-Valerate 21-Acetate | 0.1% | Weaker | Suppressed body weight gain, increased serum cholesterol and triglycerides, atrophy of lymphatic tissues and skin. |
| Clobetasol Propionate | 0.05% | Stronger | Suppressed body weight gain, increased serum cholesterol and triglycerides, atrophy of lymphatic tissues and skin, adrenal atrophy, renal lesions. |
| Diflucortolone Valerate | 0.1% | Strongest | Suppressed body weight gain, increased serum cholesterol and triglycerides, atrophy of lymphatic tissues and skin, adrenal atrophy, renal lesions, gastric and hepatic lesions. |
Immunotoxicological Considerations
The immunotoxicological profile of this compound is primarily centered on its potential to induce contact sensitization and allergic contact dermatitis, as well as its cross-reactivity with other corticosteroids.
Allergic contact dermatitis from topical corticosteroids, though seemingly paradoxical given their anti-inflammatory nature, is a recognized clinical issue. nih.gov Hydrocortisone 17-butyrate, a closely related compound, is a known contact sensitizer (B1316253) and is included in standard patch test series to detect corticosteroid allergies. mdedge.comdermnetnz.org Cases of allergic contact dermatitis induced by topical hydrocortisone butyrate (B1204436) propionate have been reported, with clinical presentations that can mimic conditions like acute generalized exanthematous pustulosis. nih.gov
The diagnosis of corticosteroid allergy can be challenging, as the symptoms may manifest as a failure of an existing dermatitis to improve or a worsening of the condition. smartpractice.com Patch testing is the primary diagnostic tool. dermnetnz.org However, the inherent immunosuppressive properties of corticosteroids can lead to false-negative patch test results. smartpractice.com For this reason, delayed readings of patch tests (e.g., at day 7) are often recommended. smartpractice.comnih.gov
Cross-reactivity among different corticosteroids is a significant consideration for individuals sensitized to one agent. Corticosteroids are often classified into groups based on their chemical structure to predict these cross-reaction patterns. oup.com Hydrocortisone 17-butyrate is categorized in Group D2. dermnetnz.org This group is known to have a high rate of cross-reactivity with corticosteroids in Group A (hydrocortisone type). dermnetnz.orgoatext.com This is partly because hydrocortisone 17-butyrate is metabolized in the skin to hydrocortisone, a Group A steroid. smartpractice.com
Furthermore, concomitant reactions between hydrocortisone 17-butyrate and budesonide (B1683875) (a Group B corticosteroid) have been reported. smartpractice.com One study investigating cross-reactions in patients allergic to hydrocortisone found that positive reactions were most often seen with hydrocortisone-17-butyrate (44% of patients) and budesonide (28%). jwatch.org Interestingly, this study also noted that the previously established structural classifications did not always correlate with the observed cross-reaction patterns. jwatch.org The presence of substitutions at the C6 and C9 positions on the steroid molecule was identified as a more critical determinant of cross-reactivity. jwatch.org
Patients with a confirmed allergy to this compound or a related D2 corticosteroid may need to avoid steroids in both Group D2 and Group A. smartpractice.com Due to the complexities of cross-reactivity, thorough patch testing with a comprehensive corticosteroid series is often necessary to identify safe alternative treatments. dermnetnz.org
Interactive Data Table: Cross-reactivity of Corticosteroid Groups
| Corticosteroid Group | Key Structural Feature | Example Compounds | Common Cross-Reactivity |
| Group A | Hydrocortisone type | Hydrocortisone, Prednisolone | Group D2 |
| Group B | Triamcinolone acetonide type | Budesonide, Triamcinolone acetonide | Group D2 |
| Group C | Betamethasone type | Betamethasone, Dexamethasone | Minimal with other groups |
| Group D1 | C16-methylated and halogenated | Clobetasol propionate, Mometasone furoate | Minimal with other groups |
| Group D2 | Non-C16-methylated and non-halogenated | Hydrocortisone 17-butyrate , Prednicarbate | Group A, Group B |
Advanced Research in Synthesis and Pharmaceutical Formulation of Hydrocortisone 17 Propionate
Synthetic Methodologies and Process Optimization
The synthesis of Hydrocortisone (B1673445) 17-Propionate is a nuanced process centered on achieving high selectivity and purity. Research in this area focuses on directing the esterification specifically to the 17α-hydroxyl group, a task complicated by the presence of a more reactive primary hydroxyl group at the 21-position. Process optimization aims to maximize yield, enhance reaction selectivity, and meticulously manage the impurity profile.
Stereoselective Esterification Techniques for Specific Positions (e.g., 17- and 21-positions)
The primary challenge in synthesizing Hydrocortisone 17-Propionate lies in the selective acylation of the sterically hindered tertiary hydroxyl group at the 17-position over the primary hydroxyl group at the 21-position. Direct esterification often leads to a mixture of products, including the 21-ester and 17,21-diester, which are difficult to separate due to similar polarities.
A prevalent and effective strategy involves a two-step process:
Non-selective Acylation: Hydrocortisone is first acylated to form an intermediate, often a mixed ester like this compound 21-Acetate. simsonpharma.comveeprho.com This initial step can be accomplished by reacting a protected hydrocortisone derivative, such as hydrocortisone acetate (B1210297), with an acylating agent like butyryl chloride in the presence of a catalyst. patsnap.comgoogle.comgoogle.com
Selective Hydrolysis: The subsequent and critical step is the selective hydrolysis of the more labile ester at the 21-position. This is typically achieved under controlled basic conditions, for instance, using inorganic bases like potassium carbonate at low temperatures or a sodium hydroxide/methanol solution. epo.orggoogle.com This carefully controlled reaction cleaves the 21-acetate or a similar group, leaving the desired 17-propionate ester intact.
An alternative approach involves the formation of a 17,21-cyclic orthoester intermediate. The controlled acidic hydrolysis of this orthoester can preferentially yield the 17-ester. However, this method can still produce the corresponding 21-ester as a significant by-product, necessitating further purification. patsnap.comgoogle.com
Catalyst Development for Enhanced Reaction Selectivity
Catalysis is pivotal in steering the esterification towards the desired 17-position, thereby improving reaction yield and product purity. The choice of catalyst can significantly reduce the formation of unwanted by-products.
In acylation reactions, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly used in conjunction with a base like triethylamine (B128534) or pyridine. patsnap.com However, conventional methods can still result in substantial amounts of by-products where the 17-position remains unreacted while the 21-position is protected. google.com
Impurity Profile Management During Synthesis
Effective management of the impurity profile is critical to ensure the final product's quality and purity. Impurities in this compound can originate from starting materials, side reactions, or degradation. veeprho.com
Key impurities that must be monitored and controlled include:
Process-Related Impurities: These are substances formed during the synthesis process. The most common is the isomeric by-product, Hydrocortisone 21-Propionate. veeprho.com Other examples include the starting material (Hydrocortisone), over-reacted products (e.g., this compound 21-Acetate), and intermediates. simsonpharma.comveeprho.comveeprho.com
Degradation Products: Hydrocortisone and its esters can degrade under certain conditions (e.g., heat, pH extremes). Known degradation pathways include oxidation, leading to impurities such as 17-keto steroids. scirp.org
Managing these impurities involves a multi-faceted approach. The development of selective catalysts and the optimization of reaction conditions (temperature, pH, reaction time) are primary strategies to minimize the formation of process-related impurities. epo.orggoogle.com Following synthesis, robust purification techniques, such as recrystallization, are employed to remove any remaining impurities. patsnap.comgoogle.com Stability studies are also conducted on the final formulation to identify and quantify degradation products that may form during storage. scirp.org
| Impurity Name | CAS Number | Type | Potential Origin |
|---|---|---|---|
| This compound 21-Acetate | 74050-20-7 | Process-Related Intermediate | Incomplete selective hydrolysis veeprho.comveeprho.com |
| Hydrocortisone 21-Propionate | 6677-98-1 | Isomeric By-product | Non-selective esterification simsonpharma.comveeprho.com |
| Cortisone (B1669442) 17-Keto Steroid Impurity | N/A | Degradation Product | Oxidation of hydrocortisone backbone scirp.org |
| Hydrocortisone | 50-23-7 | Unreacted Starting Material | Incomplete reaction |
Formulation Science and Drug Delivery Systems Research
The therapeutic efficacy of a topical agent like this compound is profoundly influenced by its formulation. Research in this domain is dedicated to understanding how vehicle components affect drug delivery and to designing advanced systems that can enhance skin penetration and target the drug to specific layers of the skin, thereby improving the benefit-to-risk ratio. researchgate.net
Impact of Excipients on Drug Release and Permeation
Excipients are the inactive ingredients within a formulation that act as the vehicle for the active pharmaceutical ingredient (API). Their selection is critical as they dictate the formulation's physical properties and significantly impact the release and permeation of the API through the skin barrier. researchgate.net
The vehicle's composition can either hinder or promote the transdermal permeation of the drug. For instance, studies on hydrocortisone acetate, a related corticosteroid, have demonstrated that gels and ointments can provide lower drug flux, which may be desirable to minimize systemic absorption. nih.gov In contrast, microemulsions, which are thermodynamically stable systems of oil, water, and surfactants, can significantly enhance drug permeation. nih.gov
Certain excipients are specifically included for their role as permeation enhancers. For example, diethylene glycol monoethyl ether (Transcutol®) is known to significantly increase the percutaneous penetration of various active substances. nih.gov Research has shown that a hydrophobic microemulsion containing nearly 40% Transcutol resulted in the highest solubility and flux of hydrocortisone acetate across an ex-vivo membrane. nih.gov Similarly, propylene (B89431) glycol is another common excipient used in topical formulations that influences drug release. core.ac.uk The interplay between the drug's lipophilicity and the vehicle's components determines the partition coefficient with the skin, which governs the rate and extent of absorption. researchgate.net
| Formulation Type | Key Excipients | Effect on Permeation Flux (Hydrocortisone Acetate) | Reference |
|---|---|---|---|
| Hydrophobic Microemulsion | Transcutol, Labrafil | Highest (133 μg/cm²·h) | nih.gov |
| Hydrophilic Microemulsion | Transcutol, Labrasol | High | nih.gov |
| Hydrophilic Gel | Carbopol | Low | nih.gov |
| Lipophilic Ointment | Vaseline, Paraffin | Lowest (0.4 μg/cm²·h) | nih.gov |
Development of Novel Topical Delivery Systems for Targeted Action
To overcome the limitations of conventional formulations like creams and ointments, such as poor skin retention and low penetration, significant research has been directed towards novel drug delivery systems. acs.org These advanced systems aim to improve the dermal targeting of corticosteroids, provide controlled release, and enhance therapeutic efficacy. mdpi.comresearchgate.netnih.gov
Several types of nanocarriers have been investigated for the topical delivery of glucocorticoids:
Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate hydrophilic or lipophilic drugs. researchgate.net Liposomal formulations of corticosteroids have been shown to provide greater drug release compared to conventional preparations and can enhance topical drug delivery. nih.gov
Nanoparticles (NPs): This category includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are lipid-based carriers that can improve the benefit/risk ratio of topical steroid therapy. researchgate.net They offer advantages such as controlled release and improved skin targeting.
Polymeric Micelles: These are core-shell structures formed from amphiphilic block copolymers. mdpi.comresearchgate.net The hydrophobic core can effectively encapsulate poorly soluble drugs like corticosteroids, potentially improving their delivery into the skin. mdpi.com
Lipid-Loaded Microspheres: A study on the related corticosteroid clobetasol (B30939) propionate (B1217596) found that a novel delivery system using lipid-loaded microspheres enhanced the effectiveness of the drug, particularly in reducing painful symptoms, compared to a conventional ointment. nih.gov
These nanocarrier-based systems are designed to improve interaction with the skin, overcome the stratum corneum barrier, and ensure a sustained release of the drug within the dermal layers, leading to prolonged activity and potentially reducing the required application frequency. acs.orgnih.gov
Based on a comprehensive review of the available research, it is not possible to provide detailed, data-driven comparative studies specifically on the galenic preparations and bioavailability of This compound .
Extensive searches for scholarly articles and clinical data have revealed that the existing literature focuses primarily on other related compounds, such as the base molecule Hydrocortisone, or different esters like Hydrocortisone 17-Butyrate and Hydrocortisone 17-Butyrate 21-Propionate.
Therefore, generating an article section with detailed research findings and data tables strictly on the comparative bioavailability of different formulations (e.g., creams, ointments, lotions) of this compound cannot be fulfilled at this time, as the specific source data is not present in the search results. Fulfilling the request would require extrapolating from related but chemically distinct compounds, which would violate the instruction to focus solely on this compound.
Analytical and Bioanalytical Methodologies for Hydrocortisone 17 Propionate
Chromatographic Techniques for Quantification and Purity Profiling
Chromatography is the cornerstone for the separation and quantification of Hydrocortisone (B1673445) 17-Propionate and its impurities. The ability of these techniques to resolve complex mixtures makes them indispensable in pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis of corticosteroids. nih.govd-nb.info A robust, sensitive, and specific reversed-phase HPLC (RP-HPLC) method is typically developed for the quantification of Hydrocortisone 17-Propionate.
Method development involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any potential impurities or degradation products. Key parameters include the choice of a stationary phase (typically a C18 column), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and detection wavelength (usually in the UV range, around 240-254 nm). nih.govd-nb.infoakjournals.com
Once developed, the method undergoes rigorous validation in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. nih.gov Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govd-nb.info
Table 1: Example of HPLC Method Parameters for Corticosteroid Analysis
| Parameter | Condition |
|---|---|
| Column | ODS (C18), 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and Buffer (e.g., phosphate buffer) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
This table presents typical starting conditions for the analysis of corticosteroids like this compound, which may be optimized during method development. nih.govd-nb.info
Table 2: Representative HPLC Method Validation Data
| Validation Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2% | < 1% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.4 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 1.0 µg/mL |
This table illustrates common validation parameters and their expected outcomes for a reliable HPLC method. nih.govd-nb.info
For the characterization of impurities and metabolites, which are often present at very low concentrations, a more sensitive and selective technique is required. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) combines the high separation efficiency of UPLC with the powerful identification capabilities of mass spectrometry. scirp.orgscirp.org
UPLC utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and improved resolution compared to traditional HPLC. scirp.org The coupling of UPLC to a tandem mass spectrometer (MS/MS) allows for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragmentation products. nih.gov This provides a high degree of certainty in the identification of unknown compounds, such as process-related impurities or degradation products formed during stability studies. scirp.orgscirp.org This technique is particularly valuable for characterizing metabolites in biological samples. nih.gov
Spectroscopic and Spectrometric Approaches
While chromatography excels at separation and quantification, spectroscopic and spectrometric methods are essential for the definitive structural elucidation of this compound and its related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural identification of organic molecules. conicet.gov.ar When unknown impurities or degradants are detected by HPLC, they can be isolated and subjected to NMR analysis. nih.govresearchgate.net
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal connectivity between atoms, allowing for the complete assembly of the molecular structure. conicet.gov.arnih.gov This level of detail is critical for understanding degradation pathways and for confirming the structure of process impurities that may arise during synthesis. nih.govresearchgate.net
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound with high accuracy. nih.gov When coupled with a separation technique like HPLC or UPLC, it provides mass information for each separated component. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule, further aiding in its identification. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion into smaller product ions. researchgate.net The resulting fragmentation pattern is often unique to a specific molecule and can be used as a "fingerprint" for identification. researchgate.net By analyzing the fragmentation pathways of this compound, scientists can deduce structural information and identify unknown related substances by comparing their fragmentation patterns. semanticscholar.orgnih.gov
Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential impurities. scirp.orgsemanticscholar.org
The development of such a method for this compound involves forced degradation studies. d-nb.info The bulk drug substance is subjected to stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. d-nb.infonih.gov An analytical method, typically HPLC, is then developed to demonstrate that the peak corresponding to this compound is well-resolved from all the peaks of the degradation products. scirp.org The validation of the method confirms its ability to provide an accurate measure of the API's stability over time, which is essential for determining the shelf-life and appropriate storage conditions for the drug product. semanticscholar.org
Assessment of Degradation Pathways in Different Formulation Matrices
The stability of this compound is significantly influenced by the composition of its formulation matrix. scirp.orgscirp.orgsemanticscholar.orgresearchgate.net Factors such as pH, the nature of excipients, and storage conditions can initiate various degradation pathways. scirp.orgscirp.orgsemanticscholar.orgresearchgate.net The assessment of these pathways is critical for developing stable topical dosage forms like creams, ointments, and solutions. scirp.orgscirp.orgsemanticscholar.orgresearchgate.net
Common formulation matrices for topical corticosteroids include:
Creams: As oil-in-water or water-in-oil emulsions, creams contain various excipients that can interact with the active pharmaceutical ingredient.
Ointments: These are typically non-aqueous formulations where degradation pathways may differ from aqueous-based creams.
Solutions: In aqueous or organic solutions, the stability of this compound can be influenced by pH and the presence of metal ions.
The primary degradation pathways anticipated for corticosteroids like this compound include oxidation and hydrolysis. The 1,3-dihydroxyacetone side chain on the D-ring of the steroid is a known site of instability. scirp.orgresearchgate.net
Key Degradation Mechanisms:
Oxidation: This is a common degradation pathway for corticosteroids, often leading to the formation of a 21-dehydrohydrocortisone derivative. scirp.orgresearchgate.net Further degradation can result in a 17-carboxylic acid or a 17,20-dihydroxy-21-carboxylic acid derivative. researchgate.net The presence of oxidative agents or exposure to light and heat can accelerate this process.
Hydrolysis: The ester linkage at the 17-position is susceptible to hydrolysis, particularly at non-neutral pH. This would lead to the formation of hydrocortisone and propionic acid.
Rearrangement: The Mattox rearrangement is a known degradation pathway for corticosteroids under acidic conditions, though a variation can also occur under alkaline conditions for 17,21-diesters. scirp.orgresearchgate.net This can lead to the formation of enol-aldehyde impurities. scirp.org
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are instrumental in monitoring the stability of this compound in different formulations and characterizing the degradation products. scirp.orgscirp.orgsemanticscholar.orgresearchgate.net
Table 1: Potential Degradation Pathways of this compound in Various Formulations
| Formulation Matrix | Potential Degradation Pathway | Contributing Factors | Primary Degradation Products (Anticipated) |
|---|---|---|---|
| Aqueous Creams/Solutions | Oxidation, Hydrolysis | pH, temperature, light, presence of oxidizing agents or metal ions | 21-dehydrothis compound, Hydrocortisone, Propionic Acid |
| Non-aqueous Ointments | Oxidation | Temperature, light, presence of peroxides in excipients | 21-dehydrothis compound |
| All Formulations | Rearrangement (e.g., Mattox) | Acidic or alkaline pH | Enol-aldehyde impurities |
Forced Degradation Studies and Degradant Identification
Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. d-nb.info These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability and to generate potential degradation products for analytical method validation. d-nb.info
For this compound, forced degradation studies would typically involve exposure to the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines:
Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.
Basic Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures.
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.
Thermal Stress: Heating the solid drug substance or a solution at high temperatures.
Photolytic Stress: Exposing the drug substance to light of a specified wavelength.
The separation and identification of degradants are primarily achieved using chromatographic techniques coupled with mass spectrometry.
Analytical Methodologies:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for separating the parent drug from its degradation products. scirp.orgd-nb.infoijsdr.org A typical method would use a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol in a gradient or isocratic elution mode. scirp.orgijsdr.org UV detection is commonly employed for quantification. scirp.orgd-nb.info
UPLC-MS/MS: This technique provides higher resolution and sensitivity compared to conventional HPLC. The coupling with tandem mass spectrometry (MS/MS) allows for the structural elucidation of the degradation products based on their mass-to-charge ratio and fragmentation patterns. scirp.org
Identification of Degradants:
Based on studies of hydrocortisone and other corticosteroids, the following degradation products would be anticipated for this compound under forced degradation conditions:
Hydrocortisone: Formed via hydrolysis of the propionate (B1217596) ester.
21-dehydrothis compound: A primary product of oxidation.
Cortisone (B1669442) 17-propionate (17-keto steroid): An oxidative degradant. scirp.org
E/Z isomers: Potentially formed through acid-catalyzed tautomerization and dehydration. researchgate.netnih.gov
Table 2: Summary of Forced Degradation Conditions and Expected Major Degradants for this compound
| Stress Condition | Typical Reagents and Conditions | Expected Major Degradation Products | Primary Analytical Technique |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl at 60-80°C | Hydrocortisone, Enol-aldehyde impurities | RP-HPLC, UPLC-MS/MS |
| Basic Hydrolysis | 0.1 M NaOH at room temperature to 60°C | Hydrocortisone, rearrangement products | RP-HPLC, UPLC-MS/MS |
| Oxidation | 3-30% H₂O₂ at room temperature | 21-dehydrothis compound, Cortisone 17-propionate | RP-HPLC, UPLC-MS/MS |
| Thermal Degradation | Dry heat at 80-105°C | Oxidative and other degradants | RP-HPLC, UPLC-MS/MS |
| Photodegradation | Exposure to UV/Visible light (ICH Q1B) | Various photoproducts | RP-HPLC, UPLC-MS/MS |
Q & A
Q. What analytical methods are recommended for quantifying Hydrocortisone 17-Propionate and its degradation products in complex matrices?
this compound and its derivatives (e.g., Hydrocortisone 17-valerate) can be quantified using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . A validated method involves solid-phase extraction (SPE) for sample preparation, followed by separation on a C18 column with gradient elution (acetonitrile/water with 0.1% formic acid). Detection is performed in multiple reaction monitoring (MRM) mode, targeting transitions such as m/z 447.3 → 345.3 for Hydrocortisone 17-valerate. Linearity ranges (0.10–100 ng/mL) and recovery rates (78.5–110.0%) should be validated to ensure precision .
Q. How does the structural modification at the 17-position (e.g., propionate ester) influence Hydrocortisone’s pharmacokinetic properties?
The 17-propionate ester enhances lipophilicity, improving dermal absorption and local anti-inflammatory efficacy. This modification reduces systemic exposure by slowing hydrolysis to active hydrocortisone. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) can elucidate degradation pathways, with propionate ester cleavage being a critical factor in bioavailability .
Q. What are the critical parameters for ensuring stability in this compound formulations?
Key parameters include:
- Excipient compatibility : Use fractional factorial design (DoE) to assess interactions with binders (e.g., PVP), disintegrants (e.g., crospovidone), and lubricants (e.g., magnesium stearate). Hydrocortisone degradation ≤5% after 12 weeks at 40°C/75% RH is a stability benchmark .
- Packaging : Protect from light and moisture using amber glass or high-density polyethylene containers.
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize this compound formulation development while minimizing resource expenditure?
A fractional factorial design (2³ matrix) is effective for screening excipients. For example, test four variables (binders, disintegrants, fillers, lubricants) at two levels (presence/absence). Measure output variables like degradation rate (HPLC quantification) and dissolution profile. Statistical tools (e.g., ANOVA in STATISTICA) identify significant factors (p < 0.05) and interactions, reducing required experiments by 50% compared to trial-and-error approaches .
Q. How do contradictory findings in this compound’s anti-inflammatory efficacy across preclinical models arise, and how can they be resolved?
Discrepancies may stem from:
- Model specificity : Murine models may overestimate efficacy due to differences in skin thickness vs. human tissue.
- Dosing regimen : Inconsistent application frequency (e.g., once vs. twice daily) alters cumulative exposure.
To reconcile data, conduct meta-analyses with standardized protocols (NIH guidelines), ensuring blinding, randomization, and power analysis (sample size ≥6/group). Report Cohen’s d effect sizes to quantify differences .
Q. What advanced spectroscopic techniques characterize this compound’s crystalline form and polymorphism?
- X-ray diffraction (XRD) : Resolve crystal lattice parameters (e.g., monoclinic vs. orthorhombic systems).
- Differential scanning calorimetry (DSC) : Identify melting points (144–146°C) and thermal degradation profiles.
- FTIR spectroscopy : Detect ester carbonyl stretching vibrations (~1740 cm⁻¹) to confirm propionate substitution .
Q. How can in silico modeling predict this compound’s receptor binding affinity and metabolic fate?
- Molecular docking (AutoDock Vina) : Simulate interactions with glucocorticoid receptors (GRα/β). Propionate substitution at C17 increases hydrophobic interactions with Leu753 and Gln642 residues.
- Physiologically based pharmacokinetic (PBPK) modeling : Predict dermal absorption using logP (3.2) and permeability coefficients (e.g., Kp = 1.5 × 10⁻⁴ cm/h) .
Methodological Guidance
Q. How should researchers address variability in this compound’s chromatographic quantification across laboratories?
- Inter-laboratory validation : Share certified reference materials (CRMs) and standard operating procedures (SOPs).
- Internal standards : Use deuterated analogs (e.g., Hydrocortisone-d4) to correct for matrix effects.
- Calibration curves : Ensure linearity (R² ≥ 0.999) across the expected concentration range (0.1–100 ng/mL) .
Q. What ethical and statistical considerations apply to preclinical studies of this compound?
Q. How can researchers reconcile conflicting data on this compound’s degradation pathways under accelerated stability testing?
- Forced degradation studies : Expose samples to acid (0.1M HCl), base (0.1M NaOH), peroxide (3% H₂O₂), and UV light (ICH Q1B).
- Degradant identification : Use high-resolution MS (HRMS) to distinguish hydrolysis (propionate cleavage) vs. oxidation (C11 hydroxyl group modification).
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from 40°C data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
